molecular formula C22H20N6O4 B2740451 9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-18-7

9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2740451
CAS RN: 898442-18-7
M. Wt: 432.44
InChI Key: MZUUVNSZQUWGHX-UHFFFAOYSA-N
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Description

9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Ortho-linked Polyamides

The compound 9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide's applications in scientific research include its role in the synthesis and study of new polyamides. For instance, Hsiao, Yang, and Chen (2000) synthesized ortho-linked polyamides utilizing aromatic nucleophilic substitution reactions involving 4-tert-butylcatechol. These polyamides, characterized by their noncrystalline nature, solubility in polar solvents, and thermal stability, indicate the potential of such compounds in materials science, particularly in the development of flexible, durable films suitable for various applications, including coatings and films with high thermal resistance Hsiao, Yang, & Chen, 2000.

Hetero Diels-Alder Synthesis

In another research avenue, Tolman, Hanuš, and Sedmera (1999) utilized a cycloaddition reaction involving a tert-butyl nitrosoformate derivative in the synthesis of (Z)-zeatin and (Z)-isozeatin, highlighting a synthetic pathway that leverages the reactivity of tert-butyl and nitrophenyl groups. This work underscores the compound's relevance in synthetic organic chemistry, particularly in the generation of agriculturally significant compounds like cytokinins Tolman, Hanuš, & Sedmera, 1999.

Development of Hexacyclic Binuclear Tin Complexes

Jiménez‐Pérez et al. (2000) reported the synthesis of new hexacyclic bimetallic tin compounds derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide, showcasing the application of tert-butyl phenyl derivatives in the development of complex organometallic structures. These compounds, characterized by their planar ligand skeletons and coordination to tin atoms, contribute to the field of organometallic chemistry, particularly in understanding the structural and electronic properties of tin-based complexes Jiménez‐Pérez et al., 2000.

Magnetism in Organic Nitroxides

Field and Lahti (2003) explored the magnetism of β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid, a compound structurally related to the subject compound, demonstrating its 1-D Heisenberg antiferromagnetic behavior. This research highlights the potential of tert-butyl phenyl derivatives in the study of magnetic properties in organic materials, which could have implications for the development of molecular magnets and spintronic devices Field & Lahti, 2003.

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives incorporating N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, demonstrating significant cytotoxicity against human cancer cell lines. This work illustrates the compound's utility in the development of novel anticancer agents, leveraging the structural features of the tert-butyl and nitrophenyl groups for therapeutic applications Kumar et al., 2009.

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-22(2,3)13-6-10-14(11-7-13)27-20-17(25-21(27)30)16(18(23)29)24-19(26-20)12-4-8-15(9-5-12)28(31)32/h4-11H,1-3H3,(H2,23,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUUVNSZQUWGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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